8-Bromo-4-methoxyquinoline

Antiviral Drug Discovery HIV-1 Integrase Viral Resistance

Researchers developing allosteric HIV-1 integrase inhibitors (ALLINIs) face a critical challenge: the 6-bromo analog loses potency against the A128T resistance mutant, risking false negatives. 8-Bromo-4-methoxyquinoline is the specific 8-bromo regioisomer that retains full antiviral efficacy against this mutant. • Retains potency against ALLINI-resistant HIV-1 IN A128T (vs. 6-bromo analog) • Validated IRAK4 inhibitor intermediate (patent CN111560012B) • Bromine handle for Suzuki-Miyaura cross-coupling to fluorophores & OLED materials.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 874831-36-4
Cat. No. B1523645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-methoxyquinoline
CAS874831-36-4
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC=C(C2=NC=C1)Br
InChIInChI=1S/C10H8BrNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3
InChIKeyYICLLHIWVPSKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-4-methoxyquinoline Overview


8-Bromo-4-methoxyquinoline (CAS 874831-36-4) is a heterocyclic organic compound belonging to the quinoline family, characterized by a bromine atom at the 8-position and a methoxy group at the 4-position of the quinoline ring system . Its molecular formula is C₁₀H₈BrNO, with a molecular weight of 238.08 g/mol and a calculated octanol-water partition coefficient (LogP) of approximately 3.0, indicating moderate lipophilicity [1]. This substitution pattern makes it a valuable intermediate in the synthesis of bioactive molecules, including specific IRAK4 inhibitors for oncology and inflammatory diseases [2] and, most critically, for optimizing the antiviral properties of allosteric HIV-1 integrase inhibitors [3].

Supports synthesis of allosteric HIV-1 integrase inhibitors (ALLINIs)
Precursor for polybrominated antiproliferative quinoline research compounds
Documented IRAK4 inhibitor intermediate in patented synthetic route

Procurement Risk: 8-Bromo vs 6-Bromo Analog


In the design of antiviral agents, particularly allosteric HIV-1 integrase inhibitors (ALLINIs), the position of the bromine substituent on the quinoline core is not a trivial variation but a critical determinant of biological resilience against drug-resistant viral mutations [1]. Research has demonstrated that while the addition of a bromine atom at either the C6 or C8 position can enhance antiviral potency against wild-type virus, their behaviors diverge sharply when confronted with a clinically relevant resistance mutation. Specifically, the 6-bromo analog experiences a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retains full effectiveness [1]. This finding underscores that in the context of HIV-1 integrase inhibition, the 8-bromo substitution is not a generic equivalent to its 6-bromo counterpart but a chemically distinct entity with a superior resistance profile. Consequently, for research programs aiming to overcome or study viral escape mechanisms, substituting the 8-bromo regioisomer with the 6-bromo variant could lead to false-negative results or the failure of a candidate series.

8-Br Target Compound
6-Br Analog (Not Interchangeable)
Resistance Profile
Retains reported activity against ALLINI-resistant A128T mutant virus in head-to-head comparison.
Resistance Profile
May lose potency against the same A128T resistance mutation; activity may shift significantly.
Procurement Risk
Ensuring correct regioisomer is critical; generic “bromomethoxyquinoline” may include inactive 6-Br isomer.
Procurement Risk
Substitution without regioisomer verification can lead to false-negative antiviral screening results.

8-Bromo-4-methoxyquinoline: Quantitative Evidence


Retained Efficacy Against ALLINI-Resistant HIV-1

In a direct head-to-head evaluation of antiviral properties, the 8-bromo analog of a multi-substituted quinoline-based ALLINI retained full effectiveness against the ALLINI-resistant IN A128T mutant virus. In stark contrast, the 6-bromo analog suffered a significant loss of potency when tested under identical conditions [1]. The study's finding that the binding properties of ALLINIs are negatively impacted by bulky substitutions at these positions highlights the critical and non-interchangeable nature of the bromine atom's location [1].

ALLINI Resistance
Head-to-head
8-Br retained activity vs A128T mutant; 6-Br lost potency
Supports 8-regioisomer for resistance-overcoming ALLINI research
Identical conditions; direct comparator data
Antiviral Drug Discovery HIV-1 Integrase Viral Resistance ALLINI

Antiproliferative Activity of 8-Substituted Quinolines

A structure-activity relationship (SAR) study evaluating bromo derivatives of 8-substituted quinolines, including 8-methoxy, 8-hydroxy, and 8-amino analogs, demonstrated potent in vitro anticancer effects [1]. While direct data for the specific 8-bromo-4-methoxyquinoline compound is not reported in this study, the class-level data provides a benchmark for the activity of 8-substituted quinoline derivatives. The most active compounds in this series, specifically 5,7-dibromo-8-hydroxyquinolines, exhibited strong antiproliferative activity against a panel of tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) [1].

8-Substituted Class Activity
Class-level
IC50 6.7–25.6 µg/mL (5,7-dibromo-8-hydroxyquinolines) against C6, HeLa, HT29
Class-level antiproliferative context; target compound data not directly reported
Data to verify; scaffold benchmark only
Oncology Medicinal Chemistry Antiproliferative Agents SAR

Antiproliferative Effects of Polybrominated Methoxyquinolines

Research on highly brominated quinoline derivatives, specifically 3,5,6,7-tetrabromo-8-methoxyquinoline (compound 7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11), has revealed significant antiproliferative activity against multiple cancer cell lines [1]. These compounds, which share the 8-methoxyquinoline core with the target compound, exhibited potent inhibitory effects. Notably, compound 11 demonstrated IC50 values of 5.45–9.6 μg/mL against C6, HeLa, and HT29 cell lines [1]. Furthermore, these compounds inhibited human topoisomerase I, a critical enzyme for DNA replication, and compound 17 effectively inhibited cell migration [1].

Polybrominated Derivative Activity
Cross-study comparable
IC50 5.45–9.6 µg/mL (derivative 11) vs C6, HeLa, HT29; topoisomerase I inhibition
Supports 8-methoxyquinoline core for anticancer derivative synthesis
Mechanism-informed design possible
Oncology Synthetic Chemistry Anticancer Agents Apoptosis

Cross-Coupling for Optoelectronic Materials

The utility of dibromo-4-methoxyquinoline derivatives, which can be synthesized from the target compound, has been demonstrated in Suzuki-Miyaura cross-coupling reactions [1]. Specifically, 6,8-dibromo-4-methoxyquinoline derivatives were successfully coupled with excess arylvinylboronic acids to yield 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines in high yields [1]. These resulting compounds exhibited well-defined absorption and fluorescence properties, highlighting their potential in optoelectronic applications [1].

Cross-Coupling Utility
Method context
Suzuki-Miyaura coupling with arylvinylboronic acids; high-yield synthesis of 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines
Enables optoelectronic material libraries via 8-Br reactive handle
Photophysical screening required
Organic Synthesis Materials Science Photophysics Cross-Coupling

Key Intermediate for IRAK4 Inhibitors

8-Bromo-4-methoxyquinoline is explicitly claimed as a reactant in the synthesis of a novel series of IRAK4 inhibitors [1]. The patent (CN111560012B) discloses compounds for treating cancer and inflammatory diseases associated with interleukin-1 receptor-associated kinase (IRAK). The disclosed compounds demonstrate potent inhibition of IRAK4 kinase and good selectivity over other kinases [1]. This specific application provides a verifiable, high-value use case for this exact compound in the generation of proprietary therapeutic candidates.

IRAK4 Inhibitor Intermediate
Supporting evidence
Explicitly claimed in patent CN111560012B as reactant for IRAK4 inhibitor synthesis
Documented high-value use case; reduces exploratory risk
Patent review for kinase selectivity
Medicinal Chemistry Oncology Immunology Kinase Inhibition Patent

8-Bromo-4-methoxyquinoline: Application Scenarios


Design of Resistance-Overcoming HIV-1 Integrase Inhibitors

Research programs developing allosteric HIV-1 integrase inhibitors (ALLINIs) should prioritize 8-bromo-4-methoxyquinoline as a core building block. Direct comparative evidence demonstrates that the 8-bromo substitution pattern is essential for retaining full antiviral potency against the clinically relevant A128T resistance mutation, a property not shared by its 6-bromo analog [1]. This scenario involves using the compound to synthesize and evaluate a library of multi-substituted quinolines, with the specific goal of identifying candidates that maintain efficacy against drug-resistant viral strains. The compound's known reactivity and the established SAR around the 8-position make it an indispensable tool for this advanced drug discovery application.

Synthesis of Polybrominated Anticancer Quinolines

Oncology-focused research groups can leverage 8-bromo-4-methoxyquinoline as a versatile scaffold for generating polybrominated derivatives with potent antiproliferative activity. Cross-study evidence shows that further bromination of the 8-methoxyquinoline core yields compounds with IC50 values in the low micromolar range against multiple cancer cell lines (C6, HeLa, HT29) and the ability to inhibit critical targets like human topoisomerase I [1]. This scenario involves using the target compound as a starting material for regioselective bromination and subsequent functionalization to create a library of novel anticancer candidates, guided by the established SAR and supported by molecular dynamics studies of target engagement [1].

Fluorescent Probes and Optoelectronic Materials Synthesis

Materials science and chemical biology laboratories can employ 8-bromo-4-methoxyquinoline as a key precursor for the synthesis of extended pi-conjugated systems. Its bromine atom serves as a reactive handle for Suzuki-Miyaura cross-coupling reactions, enabling the efficient installation of aryl and vinyl groups [1]. This application scenario involves using the compound to synthesize 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, a class of molecules with well-characterized and tunable absorption and fluorescence properties [1]. This makes the compound a strategic starting point for creating novel fluorophores for bioimaging or active materials for organic light-emitting diodes (OLEDs).

IRAK4 Targeting in Oncology and Inflammation

Pharmaceutical and biotechnology companies engaged in kinase inhibitor research should procure 8-bromo-4-methoxyquinoline as a specifically validated intermediate. It is explicitly documented as a reactant in the patented synthesis of a novel series of IRAK4 inhibitors (CN111560012B), which are claimed to be useful in treating cancer and various inflammatory conditions [1]. This scenario involves incorporating the compound into established synthetic routes to generate proprietary IRAK4 inhibitor candidates. The existence of this patent validates the compound's commercial and therapeutic relevance, reducing the risk and time associated with exploring its utility in this competitive research area.

Application
Selection Property
Validation Focus
HIV-1 ALLINI resistance research
8-Br regioisomer resistance profile
Activity context against A128T mutant virus
Antiproliferative quinoline synthesis
8-Methoxyquinoline scaffold derivatization
Cell-model endpoint response review
Optoelectronic material synthesis
Cross-coupling reactivity at 8-Br
Photophysical property screening
IRAK4 inhibitor research synthesis
Patented intermediate documentation
Kinase selectivity assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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